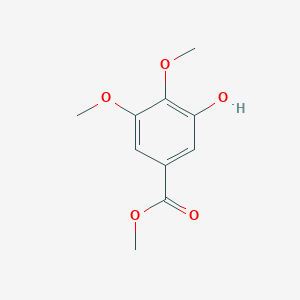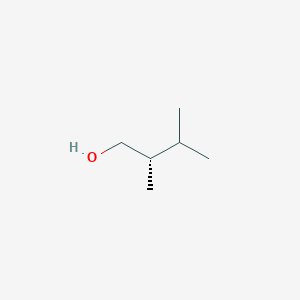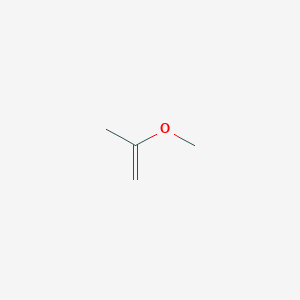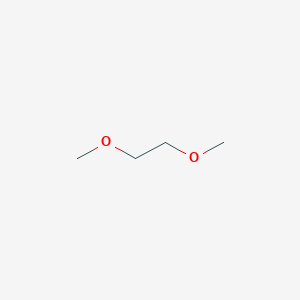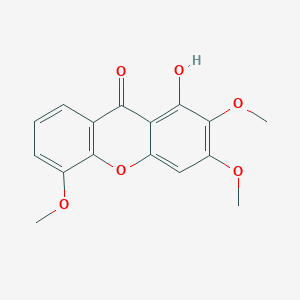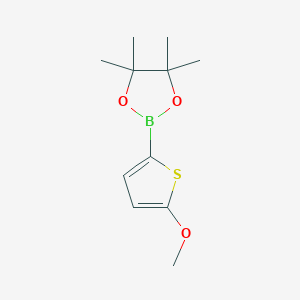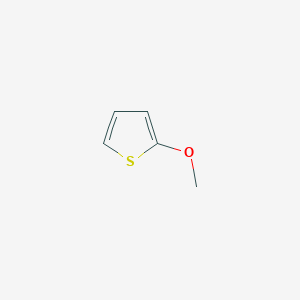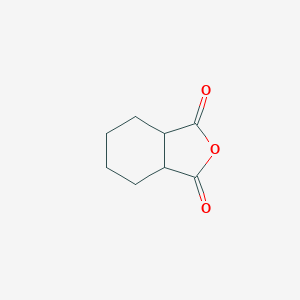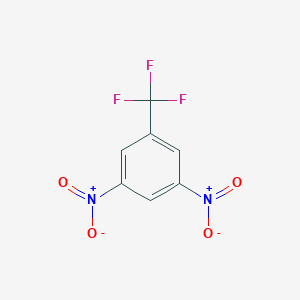
3,5-ジニトロベンゾトリフルオリド
概要
説明
3,5-Dinitrobenzotrifluoride is an organic compound with the molecular formula C₇H₃F₃N₂O₄. It is a derivative of benzotrifluoride, where two nitro groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its light yellow crystalline appearance and is used as a versatile building block in the synthesis of various nitro-containing compounds .
科学的研究の応用
3,5-Dinitrobenzotrifluoride is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including aromatic diamine monomers.
Biology: The compound is used in the derivatization of amino acids for analytical purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of agrochemicals and dyes.
作用機序
Target of Action
It’s known that this compound can form meisenheimer-type σ-complexes with various nucleophiles .
Mode of Action
It’s known to interact with its targets by forming meisenheimer-type σ-complexes . This interaction could potentially alter the function of the target molecules, leading to changes at the molecular level.
Result of Action
It’s known that this compound has been used in the synthesis of 4,4′-bis(3-amino-5-trifluoromethyl phenoxy)-biphenyl, an aromatic diamine monomer . This suggests that 3,5-Dinitrobenzotrifluoride may have applications in the synthesis of complex organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzotrifluoride can be synthesized through the nitration of benzotrifluoride derivatives. One common method involves the use of a mixture of oleum and alkali metal nitrate, where the mixture has a sulfur trioxide to metal nitrate molar ratio of 1.5 to 2.0. The reaction is carried out at temperatures up to about 225°C . Another method involves the use of ammonium nitrate and fuming sulfuric acid, which allows for a cleaner preparation process by reducing waste acid emissions .
Industrial Production Methods
In industrial settings, the production of 3,5-Dinitrobenzotrifluoride often involves a two-step nitration process. Initially, benzotrifluoride undergoes primary nitration to form a mononitro intermediate. This intermediate is then subjected to secondary nitration to yield the final product. The use of recycled waste acid from the primary nitration step in the secondary nitration step helps in minimizing environmental impact .
化学反応の分析
Types of Reactions
3,5-Dinitrobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound forms Meisenheimer-type σ-complexes with nucleophiles in solution.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Electrophilic Substitution: The presence of electron-withdrawing nitro groups makes the benzene ring less reactive towards electrophilic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alkoxides, typically under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are used.
Electrophilic Substitution: Due to the deactivating nature of the nitro groups, harsh conditions and strong electrophiles are required.
Major Products
Nucleophilic Substitution: Products include substituted benzotrifluorides with various nucleophiles attached.
Reduction: The major products are 3,5-diaminobenzotrifluoride derivatives.
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dinitrobenzotrifluoride: Similar in structure but with a chlorine atom at the 4 position.
3-Nitrobenzotrifluoride: Contains only one nitro group at the 3 position.
4-Nitrobenzonitrile: Contains a nitrile group instead of trifluoromethyl.
Uniqueness
3,5-Dinitrobenzotrifluoride is unique due to the presence of two nitro groups and a trifluoromethyl group, which significantly influence its reactivity and applications. The combination of these functional groups makes it a valuable intermediate in the synthesis of various complex organic compounds.
特性
IUPAC Name |
1,3-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(11(13)14)3-6(2-4)12(15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZADIXWDDVQVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193142 | |
| Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-99-0 | |
| Record name | 3,5-Dinitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-3,5-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dinitrobenzotrifluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUR43C87YU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3,5-dinitrobenzotrifluoride is C₇H₃F₃N₂O₄, and its molecular weight is 236.09 g/mol.
ANone: Researchers frequently utilize IR, UV, ¹H NMR, ¹³C NMR, and mass spectrometry to characterize 3,5-dinitrobenzotrifluoride and its derivatives. [, , , , , , , ] For example, IR spectroscopy helps identify characteristic functional groups like nitro and trifluoromethyl. NMR techniques, both ¹H and ¹³C, provide insights into the compound's structure and conformation. Mass spectrometry aids in determining the molecular weight and fragmentation patterns, further confirming the compound's identity. [, , ]
ANone: 3,5-dinitrobenzotrifluoride commonly undergoes nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring, making it susceptible to attack by nucleophiles. [, , , , , , , , , ]
ANone: Various nucleophiles, including anilines, thiols, and hydrazines, can react with 3,5-dinitrobenzotrifluoride. These reactions often replace the chlorine atom in 4-chloro-3,5-dinitrobenzotrifluoride, a common derivative, leading to the formation of substituted products. [, , , , , , , , ]
ANone: The choice of solvent significantly impacts the reaction rate and mechanism. For instance, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines exhibits different kinetic orders depending on the solvent. In methanol and acetonitrile, the reaction follows second-order kinetics, while in toluene, it can be second or third order depending on the specific derivative. [, , ]
ANone: The trifluoromethyl group, being strongly electron-withdrawing, enhances the reactivity of the aromatic ring towards nucleophilic attack. This effect is particularly noticeable in the para position, where it can be attributed to a combination of inductive and hyperconjugative effects. []
ANone: 3,5-dinitrobenzotrifluoride derivatives find use in various applications, including:
- Synthesis of polymers: The compound serves as a precursor to monomers used in the preparation of polyimides and poly(amide-imide)s. These polymers often exhibit desirable properties such as high thermal stability, good solubility in organic solvents, and excellent optical transparency, making them suitable for applications in microelectronics and other high-performance materials. [, ]
- Derivatizing agent in analytical chemistry: 3,5-dinitrobenzotrifluoride can be utilized as a derivatizing agent in analytical techniques like HPLC to enhance the detectability of target analytes. It reacts with compounds containing amino groups, forming derivatives that can be easily separated and detected. [, , ]
- Potential pharmaceutical applications: Some derivatives have shown promising antileishmanial activity in vitro. [, ]
ANone: Modifying the substituents on the aromatic ring can significantly affect biological activity. For instance, replacing the nitro group in 4-chloro-3,5-dinitrobenzotrifluoride with other groups led to the development of derivatives with improved antileishmanial activity. []
ANone: Several analytical methods, such as HPLC, are employed to detect and quantify 3,5-dinitrobenzotrifluoride and its derivatives. Techniques like pre-column derivatization with reagents like 4-chloro-3,5-dinitrobenzotrifluoride enhance the sensitivity and selectivity of these methods. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


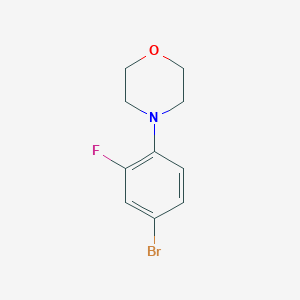
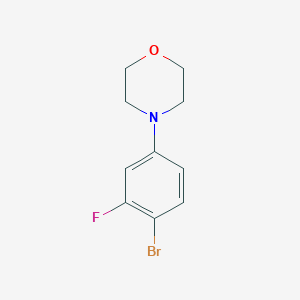
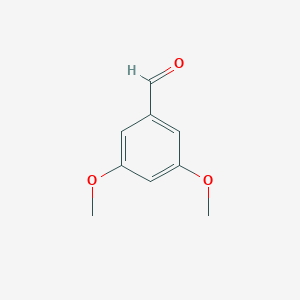

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

